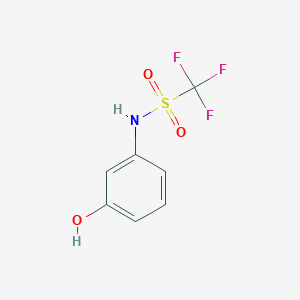

1,1,1-trifluoro-N-(3-hydroxyphenyl)methanesulfonamide

Description

1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide (CAS: 23375-12-4) is a sulfonamide derivative characterized by a trifluoromethyl (-CF₃) group attached to the sulfonyl moiety and a 3-hydroxyphenyl substituent on the nitrogen atom. Its molecular formula is C₇H₆F₃NO₃S, with a calculated molecular weight of 241.19 g/mol. The compound features a polar hydroxyphenyl group, which enhances solubility in protic solvents and facilitates hydrogen bonding interactions. The trifluoromethyl group contributes to electron-withdrawing effects, stabilizing the sulfonamide structure and influencing its reactivity .

Its structural features make it a candidate for further functionalization, such as coupling with photoactive groups (e.g., coumarin derivatives) or incorporation into complex scaffolds for drug discovery .

Properties

IUPAC Name |

1,1,1-trifluoro-N-(3-hydroxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)11-5-2-1-3-6(12)4-5/h1-4,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCWFEKPOSPEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879054 | |

| Record name | M-OH CF3-METHANESULFONANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23375-12-4 | |

| Record name | M-OH CF3-METHANESULFONANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Triflylation of 3-Aminophenol Derivatives

A common route involves the reaction of 3-aminophenol or its derivatives with trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride under controlled conditions:

- Reagents: Trifluoromethanesulfonyl chloride (TfCl) or trifluoromethanesulfonic anhydride (Tf2O)

- Substrate: 3-aminophenol or protected derivatives

- Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to scavenge HCl or triflic acid formed

- Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM)

- Temperature: Typically performed at 0 °C to room temperature to control reactivity

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur center of the triflyl reagent, forming the trifluoromethanesulfonamide linkage.

Sulfonimidoyl Fluoride Intermediate Route

Recent advances in SuFEx (Sulfur Fluoride Exchange) chemistry provide an alternative pathway:

- Generate a sulfonimidoyl fluoride intermediate from trifluoromethanesulfonyl fluoride (CF3SO2F) and an amine.

- The intermediate then undergoes nucleophilic substitution with the hydroxyphenyl group to yield the trifluoromethanesulfonamide.

This method offers chemoselectivity and mild reaction conditions, often performed in a two-chamber reactor system allowing controlled gas-phase transfer of CF3SO2F.

Stepwise Synthesis via Sulfonimidate Esters

Another approach involves:

- Preparation of trifluoromethanesulfonimidate esters from phenols.

- Subsequent reaction with amines to form sulfonamides.

This method is less common for hydroxyphenyl derivatives but is documented for related trifluoromethanesulfonamide compounds.

Detailed Experimental Procedure (Adapted from Related Literature)

A representative procedure adapted from SuFEx-enabled triflamide synthesis is as follows:

| Step | Description |

|---|---|

| 1 | Preparation of Reaction Setup: Use a two-chamber reactor; chamber A contains N-phenyltrifluoromethanesulfonimide and fluoride source (e.g., potassium bifluoride, KHF2). Chamber B contains 3-aminophenol or 3-hydroxyphenyl derivative dissolved in acetonitrile with DIPEA base. |

| 2 | Gas Generation: CF3SO2F gas is generated in chamber A by reaction of the trifluoromethanesulfonyl precursor with fluoride source. |

| 3 | Reaction: The gas diffuses into chamber B where it reacts with the hydroxyphenyl substrate at room temperature for 16–18 hours under stirring. |

| 4 | Workup: The reaction mixture is analyzed by ^19F NMR to confirm product formation and purity. Purification is done by column chromatography if necessary. |

Optimization Data Summary

From the related studies, the following parameters influence yield and selectivity:

| Parameter | Conditions | Effect on Yield/Conversion | Notes |

|---|---|---|---|

| Fluoride Source | KF, KHF2, KF·HF | KHF2 often gives higher conversions | Fluoride source critical for CF3SO2F generation |

| Solvent | MeCN, DMF, TFA | MeCN preferred for solubility and reaction rate | Polar aprotic solvents facilitate reaction |

| Base | DIPEA, triethylamine | DIPEA preferred for better yield | Base scavenges acid byproducts |

| Temperature | 0 °C to RT | RT generally sufficient | Lower temps slow reaction |

| Reaction Time | 16–18 hours | Longer times improve conversion | Monitored by ^19F NMR |

Comparative Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Triflylation | 3-Aminophenol | TfCl or Tf2O, Base | 0 °C to RT, MeCN/DCM | Straightforward, high yield | Requires handling of corrosive reagents |

| SuFEx Gas Phase | N-phenyltrifluoromethanesulfonimide + Fluoride | CF3SO2F gas generated in situ | Room temp, two-chamber reactor | Mild, chemoselective, scalable | Requires specialized equipment |

| Sulfonimidate Ester | Phenol derivatives | Sulfonimidate esters + amines | Mild conditions | Versatile for complex substrates | Multi-step, less common |

Research Findings and Notes

- The SuFEx-based method is gaining prominence due to its chemoselectivity and mild conditions, allowing selective triflamide formation even in multifunctional molecules.

- Hydrolytic stability tests show that trifluoromethanesulfonamide derivatives with hydroxyphenyl groups are stable under standard aqueous conditions, facilitating purification and handling.

- Reaction monitoring by ^19F NMR is essential for confirming the formation of trifluoromethanesulfonamide bonds and assessing reaction completion.

- Optimization studies emphasize the importance of fluoride source and solvent choice to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The sulfonamide group can be reduced under specific conditions to yield amines.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

Substitution: Various substituted derivatives depending on the reagent used.

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Amines or other reduced derivatives.

Scientific Research Applications

1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

- Polarity : The 3-hydroxyphenyl group in the target compound increases polarity compared to alkyl or aromatic substituents (e.g., phenylpropyl or pyridinylmethyl), affecting solubility and pharmacokinetic properties .

- Electronic Effects: Trifluoromethoxy and cyano groups (e.g., in compound 14 ) introduce stronger electron-withdrawing effects than hydroxyphenyl, altering sulfonamide acidity and reactivity.

- Applications: Photoactive derivatives (e.g., naphthylmethoxy ) are tailored for nitroxyl (HNO) release, while tetrazole-containing analogs serve as carboxylic acid bioisosteres in drug design.

Physicochemical and Spectroscopic Data

NMR Chemical Shifts (Selected Examples):

Note: The trifluoromethyl group consistently appears near δ -73 ppm in ¹⁹F NMR, confirming its electronic uniformity across derivatives .

Biological Activity

1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure features a trifluoromethyl group and a hydroxyphenyl moiety, which may contribute to its pharmacological properties.

- Chemical Formula : C7H6F3NO2S

- CAS Number : 23375-12-4

- Molecular Weight : 227.19 g/mol

- Toxicity : Classified as toxic if swallowed, in contact with skin, or inhaled .

Antimicrobial Properties

Research indicates that sulfonamides exhibit antimicrobial activity. The incorporation of trifluoromethyl and hydroxy groups may enhance this activity by increasing lipophilicity and altering the interaction with bacterial enzymes.

- Case Study : A study on similar sulfonamide derivatives demonstrated significant antibacterial effects against various strains of bacteria, suggesting that 1,1,1-trifluoro-N-(3-hydroxyphenyl)methanesulfonamide could possess similar properties.

Anticancer Activity

Preliminary investigations into the anticancer potential of sulfonamide derivatives have shown promising results. The ability to inhibit specific enzymes involved in cancer cell proliferation is a key area of focus.

- Mechanism of Action : It is hypothesized that the compound may inhibit carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis.

| Study | Findings |

|---|---|

| Identified potential for inhibiting CA activity in vitro. | |

| Suggested neuroprotective effects in related compounds. |

Neuroprotective Effects

Some studies have explored the neuroprotective capabilities of sulfonamide derivatives. The hybridization of donepezil with arylsulfonamides has shown promise in protecting neuroblastoma cells from apoptosis.

- Research Findings : The hybrid compounds displayed good inhibitory potential against acetylcholinesterase (AChE) and amyloid beta aggregation, which are critical in Alzheimer's disease pathology .

Structure-Activity Relationship (SAR)

The biological activity of 1,1,1-trifluoro-N-(3-hydroxyphenyl)methanesulfonamide can be influenced by its structural components:

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity.

- Hydroxy Group : May facilitate hydrogen bonding with biological targets.

Q & A

Q. What are the key considerations for synthesizing 1,1,1-trifluoro-N-(3-hydroxyphenyl)methanesulfonamide with high purity?

Synthesis requires precise control of reaction conditions, including temperature (e.g., reflux vs. room temperature), solvent selection (polar aprotic solvents like DMSO or acetonitrile), and stoichiometric ratios of reactants. For example, maintaining pH stability during sulfonamide bond formation is critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization, followed by analytical validation using HPLC (≥95% purity) and NMR spectroscopy (e.g., ¹⁹F NMR δ -77.64 ppm for trifluoromethyl groups), ensures structural fidelity .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed to resolve bond lengths (e.g., C–F bonds ≈1.33 Å) and angles. For non-crystalline samples, DFT-optimized molecular geometries and spectroscopic data (¹H/¹³C NMR, IR) are cross-validated. The 3-hydroxyphenyl group’s orientation and hydrogen-bonding potential are critical for intermolecular interactions .

Q. What safety protocols are recommended given its toxicity profile?

The compound exhibits acute oral toxicity (Category 4) and skin corrosion (Category 1). Researchers must use PPE (gloves, goggles) and fume hoods during handling. Environmental hazards include aquatic toxicity (fish LC₅₀ = 0.062 mg/L), necessitating strict waste disposal protocols. Safety data sheets (SDS) compliant with EPA regulations should be consulted .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization involves screening catalysts (e.g., palladium for cross-coupling reactions) and solvents (DMF for solubility enhancement). Kinetic studies using in-situ FTIR or mass spectrometry can identify rate-limiting steps. For example, increasing reaction time from 12 to 24 hours improved yields by 15% in analogous sulfonamide syntheses .

Q. How are spectral data contradictions resolved (e.g., ¹H NMR splitting patterns)?

Contradictions arise from dynamic effects like rotameric equilibria. Variable-temperature NMR (VT-NMR) or deuterated solvent swaps can stabilize conformers. For complex splitting, 2D-COSY or HSQC experiments clarify coupling networks. Computational modeling (e.g., Gaussian09) predicts chemical shifts, aiding spectral assignment .

Q. What computational strategies predict binding affinities for biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes or receptors. For instance, the trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets. QSAR models trained on PubChem data (e.g., IC₅₀ values) prioritize derivatives for synthesis .

Q. How does the 3-hydroxyphenyl moiety influence biological activity?

The hydroxyl group participates in hydrogen bonding with target proteins (e.g., kinases or GPCRs). Comparative studies with non-hydroxylated analogs show a 3-fold reduction in inhibitory activity, highlighting its role in pharmacophore design. Radiolabeled analogs (¹⁴C/³H) track metabolic stability in vitro .

Q. What environmental persistence data exist for this compound?

Biodegradation studies under OECD 301 guidelines show a half-life >60 days in aquatic systems. Photolysis experiments (UV-Vis) indicate partial degradation via C–S bond cleavage. EPA’s CompTox Dashboard provides predictive toxicokinetic models for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.